

The Obscure Ketone: A Technical Overview of 3-Propylhexan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-propylhexan-2-one*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylhexan-2-one, a nine-carbon aliphatic ketone, represents a molecule of interest primarily through its synthetic history and its identification as a potential impurity in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of its discovery, synthesis, and known physicochemical properties. Due to the limited availability of extensive research on this specific compound, this document consolidates the available data from chemical databases and early synthetic chemistry literature to serve as a foundational resource for professionals in the chemical and pharmaceutical sciences.

Introduction

3-Propylhexan-2-one (CAS No. 40239-27-8), also known by synonyms such as 3-propyl-2-hexanone and dipropylacetone, is a simple branched-chain ketone.^[1] While not a widely studied compound, its significance emerges from its classification as "Valproate Impurity 49," indicating its potential presence as a trace compound in the production of valproic acid and its derivatives, which are widely used as anticonvulsants and mood stabilizers.^[1] Understanding the synthesis and properties of such impurities is crucial for drug development professionals to ensure the purity and safety of active pharmaceutical ingredients (APIs).

History and Discovery

The first documented synthesis of **3-propylhexan-2-one** appears to be in a 1961 paper by Heilmann, Hénin, and Dufour published in the *Bulletin de la Société Chimique de France*. This research focused on the synthesis of various α -substituted ketones. While the full historical context of the initial discovery is not detailed in readily available literature, this 1961 publication stands as a key milestone in the chemical history of this compound.

Physicochemical Properties

The known physicochemical properties of **3-propylhexan-2-one** are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on computational models.

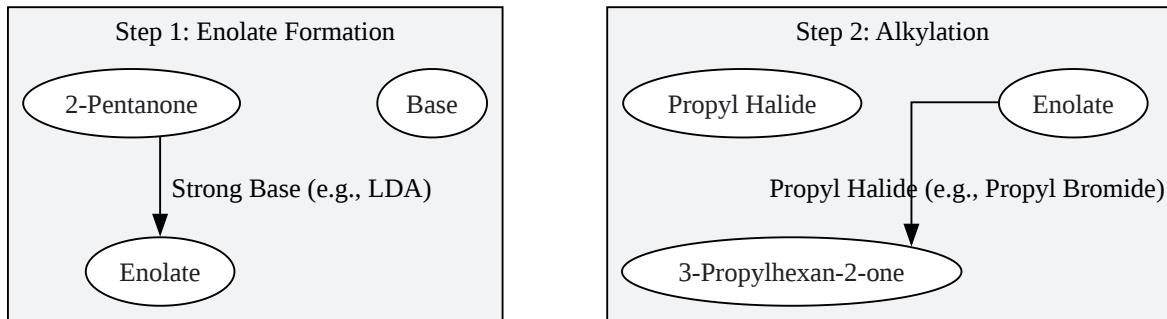
Property	Value	Source
Molecular Formula	C9H18O	[1] [2]
Molecular Weight	142.24 g/mol	[1]
CAS Number	40239-27-8	[1] [2]
Boiling Point	174-176 °C	
Density	0.817 g/cm ³ (at 25 °C)	
Computed XLogP3-AA	2.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	5	[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of **3-propylhexan-2-one** is through the α -alkylation of a smaller ketone. The general principle involves the formation of an enolate from a ketone, which then acts as a nucleophile to attack an alkyl halide.

General Synthesis Pathway

A plausible synthetic route, inferred from general organic chemistry principles and the historical literature, involves the alkylation of 2-pentanone.



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Caption: General workflow for the synthesis of **3-propylhexan-2-one**.

Postulated Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for α -alkylation of ketones. Note: This is a representative protocol and has not been directly extracted from a specific publication on **3-propylhexan-2-one**.

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The flask is cooled to $-78\text{ }^{\circ}\text{C}$ in a dry ice/acetone bath.
- Enolate Formation: A solution of 2-pentanone in anhydrous THF is added dropwise to the cooled LDA solution under a nitrogen atmosphere. The reaction mixture is stirred at $-78\text{ }^{\circ}\text{C}$ for a specified period to ensure complete enolate formation.
- Alkylation: A propyl halide, such as 1-bromopropane, is added dropwise to the enolate solution at $-78\text{ }^{\circ}\text{C}$. The reaction is allowed to proceed at this temperature for a period, after which it is gradually warmed to room temperature and stirred overnight.

- **Workup:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **3-propylhexan-2-one**.

Spectroscopic Characterization

Detailed spectroscopic data for **3-propylhexan-2-one** is not widely available in public databases. However, based on its structure, the following characteristic signals would be expected:

- ^1H NMR: Signals corresponding to the methyl protons of the acetyl group, the terminal methyl protons of the two propyl chains, the methylene protons of the propyl chains, and the methine proton at the α -position.
- ^{13}C NMR: A downfield signal for the carbonyl carbon, and several upfield signals for the methyl, methylene, and methine carbons. PubChem indicates the availability of a ^{13}C NMR spectrum.[\[1\]](#)
- IR Spectroscopy: A strong absorption band in the region of 1715 cm^{-1} characteristic of a ketone carbonyl stretch.
- Mass Spectrometry: A molecular ion peak at $\text{m/z} = 142.24$, with fragmentation patterns corresponding to the loss of alkyl and acyl groups.

Natural Occurrence and Applications

There is no specific information available in the scientific literature detailing the natural occurrence of **3-propylhexan-2-one**. While aliphatic ketones are found in nature, this particular isomer has not been identified in common natural sources. Its primary known application is as a chemical intermediate, and it may find use in the fragrance industry, although this is not well-documented.

Conclusion

3-Propylhexan-2-one is a structurally simple ketone whose scientific footprint is relatively small. Its main relevance to the target audience of researchers and drug development professionals lies in its status as a potential impurity in the synthesis of valproate-related drugs. The synthesis of this compound can be achieved through standard organic chemistry methodologies, specifically the α -alkylation of ketones. Further research would be beneficial to fully characterize its spectroscopic properties and to investigate its potential natural occurrence and other applications.

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References

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- To cite this document: BenchChem. [The Obscure Ketone: A Technical Overview of 3-Propylhexan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6264506#discovery-and-history-of-3-propylhexan-2-one]

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